tert-Butyldiphenylphosphine oxide
Overview
Description
Tert-Butyldiphenylphosphine oxide is a useful research compound. Its molecular formula is C16H19OP and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chirality and Spectroscopy
tert-Butyldiphenylphosphine oxide has been studied for its enantiomeric properties using vibrational absorption and circular dichroism spectroscopy. The research focused on understanding the molecular structure and configuration of its enantiomers, revealing insights into the stereochemical aspects of this compound (Wang et al., 2002).
Ligand Application in Catalysis
This compound has also been applied in catalysis, particularly in Suzuki–Miyaura reactions. It has been characterized for its role as a secondary phosphine oxide ligand, demonstrating potential in catalyzing various chemical reactions (Hu, Weng, & Hong, 2011).
Asymmetric Epoxidation
In another application, triphenylphosphine oxide, a related compound, significantly enhanced asymmetric induction in chiral complex-catalyzed epoxidation of enones (Daikai, Kamaura, & Inanaga, 1998).
Nanoparticle Stabilization
This compound has been utilized for the synthesis of air-stable gold nanoparticles, acting as a stabilizer and playing a crucial role in the catalytic hydrogenation of aldehydes (Cano et al., 2014).
Synthesis of Chelating Ligands
This compound has been used in the synthesis of chelating tertiary phosphine oxides, serving as a potential ligand for f-block element ions, highlighting its versatility in organometallic chemistry (Zakirova, Mladentsev, & Borisova, 2017).
Dynamic Resolutions in Stereochemistry
The compound has been central in crystallization-induced asymmetric transformations, enabling the preparation of enantiopure secondary phosphine oxides, a significant contribution to stereochemical control in organic synthesis (Kortmann et al., 2014).
Asymmetric Hydrogenation
In the realm of asymmetric hydrogenation, enantiopure secondary phosphine oxides, including tert-butylphosphinoyl benzene, have been tested as ligands in rhodium- and iridium-catalyzed processes (Jiang et al., 2004).
Properties
IUPAC Name |
[tert-butyl(phenyl)phosphoryl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFOAXGMRFQIOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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